Lithium phenylacetylide (CAS 4440-01-1) is a pre-formed organolithium reagent utilized as a nucleophilic alkynylating agent in pharmaceutical and advanced materials synthesis . Supplied commercially as a stabilized solution (typically 1.0 M in THF), it provides a direct, scalable route to introduce the phenylethynyl group into electrophiles such as ketones, aldehydes, imines, and Weinreb amides [1]. By offering a standardized, titration-ready molarity, procuring this pre-formed reagent eliminates the operational hazards, stoichiometric uncertainties, and residual byproducts associated with handling pyrophoric bases (e.g., n-butyllithium) required for the in situ deprotonation of phenylacetylene, making it a highly reliable choice for precision C-C bond formation in industrial workflows.
Procurement substitution with in situ generated lithium phenylacetylide or its Grignard analog (phenylethynylmagnesium bromide) often fails due to divergent reactivity profiles and byproduct interference. In situ generation inherently introduces residual strong bases—such as unreacted n-butyllithium or amine byproducts from LDA/LiHMDS—that can trigger competitive enolization, alpha-deprotonation, or degradation in base-sensitive substrates [1]. Furthermore, substituting with the magnesium halide analog alters the nucleophilicity and coordination geometry; Grignard reagents frequently induce unwanted side reactions, such as rapid dehalogenation of α-haloketones, whereas the lithium salt cleanly undergoes 1,2-addition [2]. Consequently, the pre-formed lithium salt is specifically required for chemoselective additions where strict stoichiometric control and specific lithium-chelation transition states are mandatory.
When synthesizing complex ynolates and utilizing them in cycloadditions, the method of lithium phenylacetylide generation significantly impacts the final yield. Using pre-formed lithium phenylacetylide avoids the introduction of excess strong bases and amine byproducts. Studies demonstrate that utilizing the pre-formed reagent improves cascade yields to 77–84%, whereas in situ generation using n-BuLi or LDA drops yields to 68% and 66%, respectively, due to competitive side reactions [1].
| Evidence Dimension | Reaction yield in base-sensitive [3+2]-cycloaddition cascades |
| Target Compound Data | Pre-formed Lithium phenylacetylide (77–84% yield) |
| Comparator Or Baseline | In situ generation via n-BuLi (68% yield) or LDA (66% yield) |
| Quantified Difference | 11–18% absolute yield improvement |
| Conditions | Ynolate formation and subsequent cycloaddition with azomethine imines |
Procuring the pre-formed solution prevents base-catalyzed substrate degradation, directly improving batch-to-batch yield consistency in complex syntheses.
The choice of metal counterion is critical when reacting phenylacetylides with halogenated substrates. While phenylethynylmagnesium bromide (the Grignard analog) and other organomagnesium reagents frequently cause rapid dehalogenation of α-haloketones before addition can occur, lithium phenylacetylide selectively undergoes highly diastereoselective 1,2-addition to form the corresponding epoxide intermediates [1].
| Evidence Dimension | Chemoselectivity in addition to α-haloketones |
| Target Compound Data | Lithium phenylacetylide (Clean 1,2-addition and epoxide formation) |
| Comparator Or Baseline | Organomagnesium reagents / Grignards (Rapid competitive dehalogenation) |
| Quantified Difference | Exclusive 1,2-addition vs. complete substrate dehalogenation |
| Conditions | Reaction with 2-bromopropiophenone at -78 °C to 20 °C in THF |
For substrates with labile halogens, the lithium salt is a necessary procurement choice to ensure successful alkynylation without destroying the starting material.
Lithium phenylacetylide exhibits specific kinetic behavior during the acylation of Weinreb amides, preventing the over-addition that affects many organometallic reagents. It forms a robust, auto-inhibitory mixed tetramer intermediate that strictly halts the reaction at the mono-addition stage. This precise control delivers the target alkynyl ketone in 90–95% yield at -50 °C, with absolutely no detectable tertiary alcohol byproduct from double addition [1].
| Evidence Dimension | Product distribution (mono- vs. double-addition) |
| Target Compound Data | Lithium phenylacetylide (90–95% ketone yield, 0% tertiary alcohol) |
| Comparator Or Baseline | Standard highly reactive organometallics (prone to significant tertiary alcohol over-addition) |
| Quantified Difference | Complete suppression of double addition |
| Conditions | Reaction with Weinreb amides in 3.0 M THF/pentane at -50 °C for 1.0 h |
This kinetic arrest guarantees high-purity ketone synthesis, eliminating the need for costly downstream chromatographic separation of over-alkylated byproducts.
Procured for the synthesis of complex epoxides and functionalized propargyl alcohols where Grignard alternatives would cause premature dehalogenation and destroy the substrate [1].
Utilized for converting Weinreb amides to alkynyl ketones, leveraging its specific auto-inhibitory tetrahedral intermediate to strictly prevent tertiary alcohol over-addition [2].
Selected for reactions—such as ynolate generation or additions to highly enolizable ketones—where the absence of residual n-BuLi or secondary amines (inherent to in situ generation) is critical to maintaining high yields [3].
Employed in nucleophilic additions to imines (often mediated by BF3 etherate) to produce propargylamines, avoiding the variable yields associated with in situ base interference [4].
Corrosive